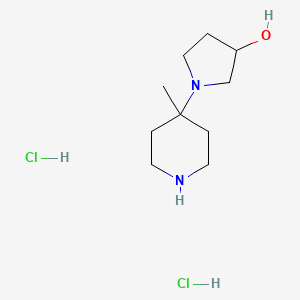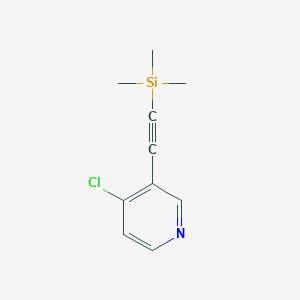
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine
描述
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is a versatile organic compound characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a trimethylsilyl ethynyl group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:
Halogenation: The starting material, pyridine, undergoes halogenation to introduce the chloro group at the 4-position.
Trimethylsilylation: The resulting 4-chloropyridine is then treated with trimethylsilyl chloride (TMSCl) in the presence of a suitable catalyst to introduce the trimethylsilyl group.
Ethynylation: Finally, the compound is subjected to ethynylation using ethynyl lithium or a similar reagent to attach the ethynyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise control of reaction parameters is common.
化学反应分析
Types of Reactions: 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of 4-chloro-3-ethynylpyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium fluoride (KF) are used in substitution reactions.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
4-Chloro-3-ethynylpyridine: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学研究应用
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine finds applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of materials and chemicals with specific properties.
作用机制
The mechanism by which 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The trimethylsilyl group enhances the compound's stability and reactivity, while the chloro and ethynyl groups contribute to its binding affinity and specificity. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
4-Chloropyridine: Lacks the trimethylsilyl and ethynyl groups.
3-Ethynylpyridine: Lacks the chloro group.
Trimethylsilyl ethynyl pyridine derivatives: Variations in substitution patterns and functional groups.
Uniqueness: 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine is unique due to its combination of chloro, trimethylsilyl, and ethynyl groups, which provide distinct chemical properties and reactivity compared to similar compounds.
属性
IUPAC Name |
2-(4-chloropyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-8-12-6-4-10(9)11/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODELODEGHSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673611 | |
| Record name | 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034467-33-8 | |
| Record name | 4-Chloro-3-[(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

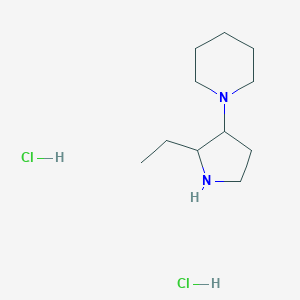
![2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde](/img/structure/B1487389.png)
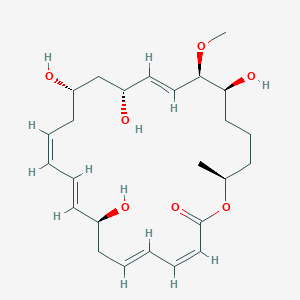

![3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1487392.png)

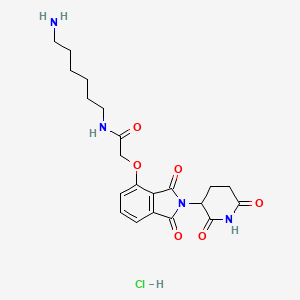
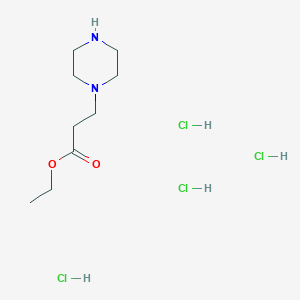
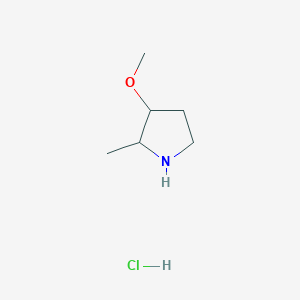
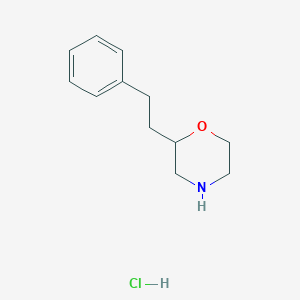
![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)
![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
